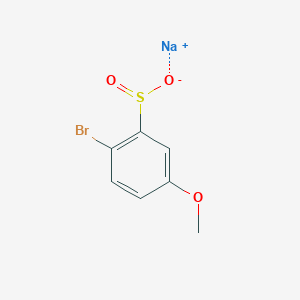
Sodium 2-bromo-5-methoxybenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-bromo-5-methoxybenzene-1-sulfinate is a chemical compound with the molecular formula C₇H₆BrNaO₃S and a molecular weight of 273.08 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-bromo-5-methoxybenzene-1-sulfinate typically involves the sulfonation of 2-bromo-5-methoxybenzene. This can be achieved through various methods, including the reaction of 2-bromo-5-methoxybenzene with sulfur dioxide and sodium hydroxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-bromo-5-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfides .
Scientific Research Applications
Sodium 2-bromo-5-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 2-bromo-5-methoxybenzene-1-sulfinate exerts its effects involves the interaction of its sulfonate group with various molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can alter the structure and function of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-bromo-4-methoxybenzene-1-sulfinate
- Sodium 2-chloro-5-methoxybenzene-1-sulfinate
- Sodium 2-bromo-5-ethoxybenzene-1-sulfinate
Uniqueness
Sodium 2-bromo-5-methoxybenzene-1-sulfinate is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses .
Properties
Molecular Formula |
C7H6BrNaO3S |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
sodium;2-bromo-5-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H7BrO3S.Na/c1-11-5-2-3-6(8)7(4-5)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
JMMCMJUWODAHFQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


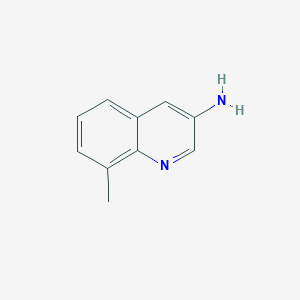
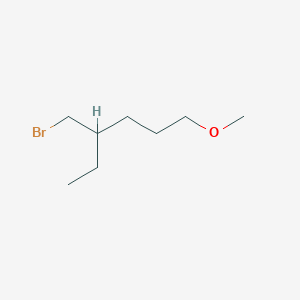
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)
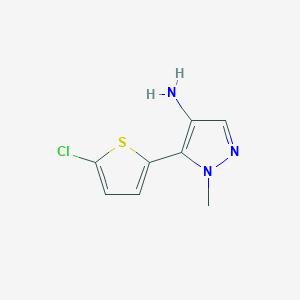
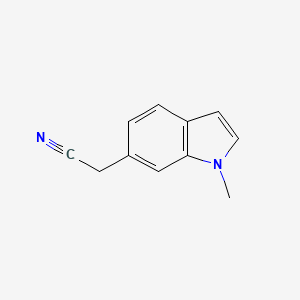
![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)
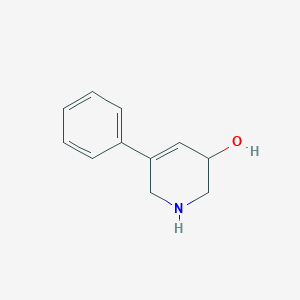
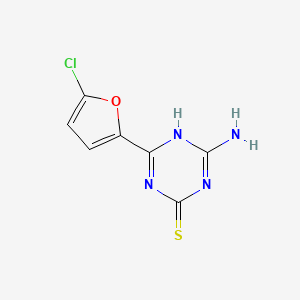
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)

![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)
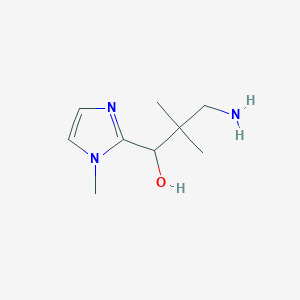
![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)
